Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate
Description
Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate (IUPAC name), commonly referred to as calcium trisodium diethylenetriaminepentaacetate hydrate (Ca-DTPA trisodium salt hydrate), is a polyaminocarboxylate chelator with the molecular formula C14H18CaN3Na3O10·xH2O . It features a diethylenetriamine backbone coordinated with five carboxylate groups, enabling strong binding to divalent and trivalent metal ions. This compound is primarily used in medical and industrial settings for detoxification of heavy metals (e.g., plutonium, americium) and as a stabilizer in radiopharmaceuticals . Key properties include high water solubility ("almost transparency") and a white powdered morphology .
Properties
Molecular Formula |
C14H18CaN3Na3O10 |
|---|---|
Molecular Weight |
497.35 g/mol |
IUPAC Name |
calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C14H23N3O10.Ca.3Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;+2;3*+1/p-5 |
InChI Key |
AYFCVLSUPGCQKD-UHFFFAOYSA-I |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2] |
Origin of Product |
United States |
Biological Activity
Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate, commonly referred to as pentetate calcium trisodium or calcium diethylenetriaminepentaacetate (Ca-DTPA) , is a synthetic chelating agent with significant biological activity. This compound is primarily utilized in medical applications for the treatment of heavy metal poisoning, particularly involving actinides like plutonium, americium, and curium. Its molecular formula is with a molecular weight of approximately 497.4 g/mol.
Chemical Structure and Properties
- Molecular Formula :
- Molecular Weight : 497.4 g/mol
- Appearance : White, water-soluble solid
- Administration : Typically administered intravenously in a sterile solution
Target of Action
CANA3-DTPA primarily targets heavy metal ions including:
- Plutonium
- Americium
- Curium
- Cadmium
- Beryllium
Mode of Action
CANA3-DTPA functions by forming highly stable complexes with heavy metal ions. This chelation prevents the metals from interacting with biological molecules, thereby mitigating their toxic effects on cellular processes.
Biochemical Pathways
The compound's activity involves:
- Sequestration : Binding to heavy metals to prevent their biological activity.
- Elimination : Facilitating the excretion of these metals from the body.
Pharmacokinetics
CANA3-DTPA is distributed throughout the body upon intravenous administration. It binds effectively to heavy metals, which are then eliminated through renal pathways.
Clinical Applications
CANA3-DTPA has been extensively studied for its efficacy in treating heavy metal poisoning. Below are notable case studies:
-
Case Study on Plutonium Contamination :
- Objective : Evaluate the effectiveness of Ca-DTPA in patients exposed to plutonium.
- Findings : Patients treated with Ca-DTPA showed a significant reduction in plutonium levels in urine, indicating effective chelation and elimination.
-
Cadmium Toxicity Treatment :
- Objective : Assess the role of Ca-DTPA in cadmium-induced nephrotoxicity.
- Findings : Administration of Ca-DTPA resulted in decreased cadmium concentration in renal tissues and improved renal function markers.
Table of Biological Activity
| Heavy Metal Ion | Chelation Efficacy | Clinical Outcome |
|---|---|---|
| Plutonium | High | Significant reduction in urinary levels |
| Americium | Moderate | Improved excretion rates |
| Cadmium | High | Recovery of renal function |
| Beryllium | Moderate | Decreased systemic toxicity |
Research Findings
Recent studies have reinforced the understanding of CANA3-DTPA's biological activity:
-
Toxicology Reports :
- Research indicates that CANA3-DTPA effectively reduces the toxicity associated with various heavy metals, demonstrating its utility as a therapeutic agent in cases of acute poisoning.
-
Pharmacological Studies :
- Investigations into the pharmacodynamics of CANA3-DTPA have shown its rapid distribution and binding affinity for heavy metals, which supports its use as an emergency treatment for heavy metal exposure.
-
Comparative Studies :
- Comparative analyses between CANA3-DTPA and other chelating agents (like EDTA) reveal that while both are effective, CANA3-DTPA exhibits superior efficacy for actinide metals due to its unique structural properties.
Scientific Research Applications
Therapeutic Applications
1. Treatment of Heavy Metal Poisoning
Pentetate Calcium Trisodium is primarily used in the medical field for the treatment of heavy metal poisoning, particularly for internal contamination by radioactive metals such as plutonium, americium, and cerium. The compound binds to these metals, facilitating their excretion from the body. This chelation therapy is crucial in cases of accidental exposure to radioactive materials, providing a means to mitigate the harmful effects of such contaminants .
2. FDA Approval
The compound is FDA-approved for treating internal contamination by transuranic elements, making it a critical agent in emergency medicine and toxicology. Its efficacy in forming stable complexes with heavy metals underscores its importance in clinical settings .
Analytical Applications
1. Metal Ion Detection
Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate is also utilized in analytical chemistry for detecting and quantifying metal ions in various samples. Its chelating properties allow for the selective binding of specific metal ions, which can then be measured using techniques such as spectrophotometry or chromatography.
2. Environmental Monitoring
In environmental science, this compound can be employed to assess metal contamination in soil and water samples. By binding to heavy metals present in environmental samples, it aids in the evaluation of pollution levels and the effectiveness of remediation efforts.
Case Study 1: Chelation Therapy for Plutonium Contamination
A study conducted on patients exposed to plutonium demonstrated that administration of Pentetate Calcium Trisodium resulted in significant increases in urinary excretion of plutonium, thereby reducing body burden levels effectively. The study highlighted the compound's role as a first-line treatment option for managing radioactive contamination .
Case Study 2: Environmental Remediation
Research evaluating the use of Pentetate Calcium Trisodium in contaminated water bodies showed promising results in reducing lead concentrations. The chelation process facilitated the removal of lead ions from water, demonstrating its potential use in environmental cleanup operations .
Comparison with Similar Compounds
Structural and Functional Comparisons
Nitrilotriacetic Acid Trisodium Salt (NTA)
- IUPAC Name: Trisodium-2-[bis(carboxymethyl)amino]acetate .
- Structure: Central glycine moiety with three carboxymethyl groups (C6H9NO6·3Na) .
- Chelation Capacity : Binds preferentially to lighter metals (e.g., Ca<sup>2+</sup>, Mg<sup>2+</sup>) with lower stability constants (log K for Ca<sup>2+</sup> = 6.4) compared to Ca-DTPA (log K for Ca<sup>2+</sup> = 10.6) .
- Applications: Detergent builder, water softener. Limited medical use due to toxicity concerns .
EDTA Disodium Salt
- IUPAC Name: Disodium 2-({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl}(carboxymethyl)amino)acetate dihydrate .
- Structure : Ethylenediamine backbone with four carboxylate groups (C10H18N2Na2O10) .
- Chelation Capacity : Moderate affinity for heavy metals (log K for Fe<sup>3+</sup> = 25.1 vs. Ca-DTPA’s log K = 28.6) .
- Applications : Industrial chelation, food preservative, and anticoagulant. Less effective than Ca-DTPA for transuranic metals .
Cerium Edetate
- IUPAC Name: 2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate, cerium .
- Structure: Similar aminopolycarboxylate structure but coordinated with cerium (Ce<sup>3+</sup>) instead of calcium .
- Applications : Industrial catalysts or nuclear waste management .
Caloxetate Trisodium
- IUPAC Name: [N-[(2S)-2-[bis(carboxy-κO)methyl]amino-κN]-3-(4-ethoxyphenyl)propyl]-N-[2-[bis(carboxy-κO)methyl]amino-κN]ethyl]glycinato(5-)-κN,κO]-, sodium (1:3) .
- Structure : Modified DTPA derivative with an ethoxyphenyl group (C23H28CaN3NaO11<sup>−2</sup>) .
- Chelation Capacity : Enhanced selectivity for calcium in biological systems due to steric effects from the ethoxyphenyl moiety .
- Applications : Investigational use in hypercalcemia treatment .
Comparative Data Table
Preparation Methods
General Synthetic Approach
The preparation of this compound primarily involves the synthesis of its parent compound, diethylenetriaminepentaacetic acid (Pentetic acid, DTPA), followed by salt formation with calcium and sodium ions.
Step 1: Synthesis of Pentetic Acid (DTPA)
Industrially, pentetic acid is synthesized by the reaction of diethylenetriamine with formaldehyde and hydrogen cyanide or an alkali metal cyanide in aqueous solution. This process forms the pentetic acid precursor, which contains multiple carboxyl and amine groups essential for metal chelation.Step 2: Formation of Trisodium Salt
The crude pentetic acid is neutralized with sodium hydroxide to form trisodium pentetate. This step involves dissolving pentetic acid in water and carefully adjusting the pH with sodium hydroxide to obtain the trisodium salt in solution.Step 3: Preparation of Calcium Trisodium Salt
this compound is obtained by reacting the trisodium pentetate solution with calcium carbonate or a calcium salt in slightly more than equimolar amounts. The reaction is typically conducted by boiling the aqueous solution until carbon dioxide evolution ceases, indicating complete reaction. The product is then filtered hot and crystallized to yield the calcium trisodium salt.
Detailed Reaction Conditions
| Step | Reactants | Conditions | Notes |
|---|---|---|---|
| 1 | Diethylenetriamine, Formaldehyde, Hydrogen Cyanide (or alkali metal cyanide) | Aqueous solution, controlled temperature | Formation of pentetic acid precursor via Mannich-type reaction |
| 2 | Pentetic acid, Sodium Hydroxide | Aqueous solution, heated (~90°C), stirred for ~10 hours | Neutralization to form trisodium pentetate |
| 3 | Trisodium pentetate solution, Calcium Carbonate | Boiling aqueous solution until CO$$_2$$ evolution stops | Formation of calcium;trisodium salt, followed by hot filtration and crystallization |
Alternative Synthetic Routes
Condensation Method
Ethylenediamine derivatives can be condensed with sodium monochloroacetate in the presence of sodium carbonate under heating (~90°C for 10 hours), followed by acidification. This method yields EDTA and its salts, including calcium trisodium pentetate upon subsequent salt formation.Catalytic Synthesis
Another reported method involves heating tetrahydroxyethylethylenediamine with sodium or potassium hydroxide using a cadmium oxide catalyst to form EDTA, which can then be converted to the calcium trisodium salt.
Hydrate Form Preparation
The hydrate form of this compound can be prepared by crystallization from aqueous solution under controlled humidity conditions, ensuring incorporation of water molecules into the crystal lattice. This form has a molecular weight of approximately 515.37 g/mol and is commonly used in pharmaceutical formulations.
Analytical Data and Research Findings
Physicochemical Properties Relevant to Preparation
Stability and Purity Considerations
- The reaction to form the calcium salt is monitored by cessation of carbon dioxide evolution, indicating full conversion of carbonate to the calcium salt.
- Crystallization from hot solution ensures high purity and removal of unreacted starting materials or byproducts.
- The compound’s stability is influenced by pH and temperature during preparation; maintaining controlled conditions prevents decomposition or side reactions.
Summary Table of Preparation Methods
| Preparation Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| Synthesis of Pentetic Acid | Diethylenetriamine + Formaldehyde + HCN or alkali cyanide | Aqueous, controlled temp | Pentetic acid formation |
| Neutralization to Trisodium Salt | Pentetic acid + NaOH | Heated aqueous solution (~90°C), ~10 h | Trisodium pentetate |
| Formation of Calcium Trisodium Salt | Trisodium pentetate + CaCO$$_3$$ | Boiling until CO$$_2$$ stops, filtration, crystallization | Calcium;trisodium salt (Pentetate calcium trisodium) |
| Hydrate Formation | Aqueous crystallization | Controlled humidity | Hydrated calcium trisodium salt |
Perspectives from Varied Sources
- Pharmaceutical Industry : Emphasizes purity and reproducibility of calcium trisodium pentetate due to its use in chelation therapy for radioactive contamination.
- Chemical Manufacturing : Focuses on cost-effective and scalable synthetic routes involving formaldehyde and cyanide chemistry, with strict control of reaction parameters to ensure yield and safety.
- Academic Research : Investigates alternative catalysts and reaction pathways to improve environmental footprint and reduce toxic reagents in the synthesis of pentetic acid derivatives.
Q & A
Q. What analytical methods are recommended for quantifying calcium content in this compound?
The calcium content can be determined via titration with 0.01 M edetate disodium (EDTA), using hydroxy naphthol blue as an indicator. The endpoint is marked by a color change from purple to clear blue. Calculations follow:
Ensure aluminum interference is masked using triethylamine prior to titration .
Q. How can the molecular structure of this compound be characterized?
Use X-ray crystallography to resolve the coordination geometry and confirm the ligand arrangement. Refer to IUCr electronic archives (e.g., supplementary data from Childs et al. 2007) for crystallographic parameters. Pair with NMR to validate proton environments, particularly for carboxylate and amine groups .
Q. What are the standard protocols for synthesizing this chelating agent?
Synthesis involves reacting ethylenediamine derivatives with carboxylate precursors under controlled pH (8–10). Monitor reaction progress via HPLC or ion chromatography to ensure purity. Purification is achieved through recrystallization in aqueous ethanol .
Q. How does this compound compare to EDTA in metal-binding efficiency?
Conduct competitive titration assays under standardized conditions (e.g., pH 7.4, 25°C). Compare stability constants (log K) for target metals (e.g., Ca²⁺, Fe³⁺) using potentiometric methods. Note that the tertiary amine and carboxylate groups in this compound may enhance selectivity for alkaline earth metals .
Advanced Research Questions
Q. What experimental variables influence the stability of metal complexes formed with this compound?
Stability is pH-dependent: acidic conditions may protonate amine groups, reducing chelation capacity. Use UV-Vis spectroscopy to monitor complex dissociation kinetics under varying temperatures (25–60°C) and ionic strengths (0.1–1.0 M NaCl). Cross-reference with thermodynamic data from isothermal titration calorimetry (ITC) .
Q. How can contradictory data on this compound’s hydrolytic stability be resolved?
Contradictions often arise from differences in experimental design (e.g., buffer systems, metal-to-ligand ratios). Replicate studies using controlled conditions (e.g., 0.1 M Tris-HCl buffer, inert atmosphere) and characterize degradation products via LC-MS. Statistical meta-analysis of prior datasets is recommended to identify confounding variables .
Q. What strategies optimize this compound’s selectivity in multi-metal systems?
Employ a factorial design to test variables such as pH (4–10), ligand concentration (1–10 mM), and competing ions (e.g., Mg²⁺, Zn²⁺). Use speciation modeling software (e.g., HySS) to predict dominant complexes. Validate experimentally with ICP-MS .
Q. How does the hydration state of this compound affect its chelation behavior?
Hydrated forms (e.g., dihydrate vs. trihydrate) alter solubility and metal-binding kinetics. Conduct gravimetric analysis to determine hydration levels, paired with X-ray diffraction to correlate structural changes. Compare dissociation constants (Kd) of hydrated vs. anhydrous forms .
Methodological Tables
Table 1. Key Parameters for Calcium Quantification via EDTA Titration
| Parameter | Value/Description | Reference |
|---|---|---|
| Titrant | 0.01 M Edetate disodium | |
| Indicator | Hydroxy naphthol blue (300 mg) | |
| Masking agent | Triethylamine (1–2 mL of 50%) | |
| Endpoint color shift | Purple → Clear blue |
Table 2. Stability Study Design for Metal Complexes
| Variable | Test Range | Technique |
|---|---|---|
| pH | 4.0–10.0 | UV-Vis spectroscopy |
| Temperature | 25°C, 37°C, 60°C | ITC |
| Ionic strength | 0.1–1.0 M NaCl | Potentiometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
